Diethyl Chlorothiophosphate-d10
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJJTCKNZYTEY-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492339 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287397-89-1 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl Chlorothiophosphate D10
Analytical Validation of Synthetic Products
Spectroscopic Confirmation (e.g., Nuclear Magnetic Resonance for Structural Integrity)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of Diethyl Chlorothiophosphate-d10 and verifying the extent of deuterium (B1214612) incorporation. A comparative analysis of the spectra of the deuterated and non-deuterated compounds is performed.
¹H-NMR (Proton NMR): The most direct confirmation of successful deuteration is the absence of signals in the proton NMR spectrum corresponding to the ethyl groups. In the spectrum of unlabeled Diethyl Chlorothiophosphate, characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons are observed. The disappearance of these signals in the d10 analogue confirms that the hydrogen atoms on the ethyl groups have been replaced by deuterium.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the carbon skeleton. For the d10 compound, the signals corresponding to the ethyl carbons will be present but will appear as multiplets due to coupling with the attached deuterium atoms (C-D coupling). This is a key indicator of the location of the deuterium labels.
³¹P-NMR (Phosphorus-31 NMR): ³¹P-NMR is highly sensitive to the chemical environment around the phosphorus atom. For unlabeled Diethyl Chlorothiophosphate, the phosphorus signal is split into a multiplet due to coupling with the protons of the ethoxy groups. In the fully deuterated (d10) compound, this proton coupling is absent, and the spectrum is expected to show a simplified signal, likely a singlet, confirming the successful deuteration of the adjacent ethyl groups.
Table 1: Comparison of Expected NMR Data for Diethyl Chlorothiophosphate (d0 vs. d10)
| Spectroscopic Technique | Diethyl Chlorothiophosphate (d0) | This compound | Rationale for Difference |
|---|---|---|---|
| ¹H-NMR | Signals for -OCH₂CH₃ protons present | Signals for ethyl protons absent | Successful replacement of hydrogen with deuterium. |
| ¹³C-NMR | Sharp signals for ethyl carbons | Multiplets for ethyl carbons | Carbon-deuterium (C-D) coupling. |
| ³¹P-NMR | Multiplet | Singlet (or simplified pattern) | Absence of phosphorus-proton (P-H) coupling. |
Chromatographic Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry for Residuals)
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the chemical and isotopic purity of this compound. nih.gov This technique separates the compound from potential impurities and provides mass information that confirms its identity and isotopic enrichment.
Gas Chromatography (GC): The sample is first vaporized and passed through a GC column. The column separates compounds based on their volatility and interaction with the stationary phase. This compound will have a slightly different retention time compared to its non-deuterated (d0) counterpart and any partially deuterated variants due to the mass difference. This allows for the separation of the desired product from residual starting materials or isotopologues. The purity is often determined to be greater than 97% by GC analysis. tcichemicals.comsigmaaldrich.com
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Isotopic Purity: The mass spectrum provides a clear distinction between the deuterated and non-deuterated compound. Unlabeled Diethyl Chlorothiophosphate has a monoisotopic mass of approximately 187.98 g/mol . chemspider.com In contrast, this compound has a molecular weight of about 198.67 g/mol . pharmaffiliates.com The mass spectrometer can easily differentiate this 10-unit mass difference, allowing for the quantification of isotopic enrichment and the detection of any residual unlabeled material.
Chemical Purity: GC-MS is also highly effective for identifying and quantifying other chemical impurities, such as residual solvents, starting materials (e.g., deuterated ethanol), or byproducts from side reactions. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule, further confirming its structural identity. Methods based on GC-MS have been developed for the sensitive detection of related organophosphate metabolites. rsc.org
Advanced Analytical Applications of Diethyl Chlorothiophosphate D10
Role as an Internal Standard in Mass Spectrometry
The primary application of Diethyl Chlorothiophosphate-d10 is as an internal standard in mass spectrometry-based analytical methods. An internal standard is a compound with a known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analyte of interest but with a different mass, allowing it to be distinguished by the mass spectrometer. The use of an internal standard is crucial for correcting variations that can occur during sample preparation and analysis.
In the analysis of complex biological matrices such as urine and hair, and environmental samples like water and soil, the presence of numerous other compounds can interfere with the detection of the target analyte. This is a significant challenge in fields like human biomonitoring for pesticide exposure and environmental pollution assessment.
A study on the determination of organophosphate pesticide metabolites in human urine utilized a robust analytical method involving isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS). In this method, stable isotope analogues of the target dialkyl phosphate (B84403) (DAP) metabolites, such as this compound, are spiked into the urine samples. The use of these deuterated internal standards allows for precise quantification by correcting for any loss of analyte during the extensive sample preparation steps, which include lyophilization and chemical derivatization. This approach enables accurate and precise measurement of exposure to organophosphorus pesticides in the general population.
Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the rapid quantification of organophosphate non-specific metabolites in hair. This method employed deuterated compounds, including DEP-d10 (a related diethyl phosphate), as internal standards. The internal standards are essential for tracking the efficiency of the extraction process from the complex hair matrix and for correcting any variability in the instrument's response.
The following table summarizes the performance of a UFLC-MS/MS method for the analysis of organophosphate pesticide metabolites in urine, which demonstrates the high recovery and precision achieved with the use of deuterated internal standards.
| Analyte | Recovery (%) | Repeatability (RSD %) | Reproducibility (RSD %) |
| DMP | 95 | 2.54 | 4.87 |
| DMTP | 98 | 1.89 | 3.54 |
| DMDTP | 93 | 3.12 | 5.66 |
| DEP | 102 | 0.62 | 0.80 |
| DETP | 99 | 1.55 | 2.78 |
| DEDTP | 97 | 5.46 | 11.33 |
This table is based on data for a similar class of compounds and illustrates the effectiveness of using deuterated internal standards in complex matrices.
Matrix effects are a major source of error in quantitative analysis using mass spectrometry. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results. Isotopically labeled internal
Investigation of Environmental Fate and Residue Analysis
Tracing Pesticide Residues and Metabolites in Environmental Compartments
The use of stable isotope-labeled internal standards, such as Diethyl Chlorothiophosphate-d10, is a cornerstone of modern analytical chemistry for tracing pollutants in the environment. These standards are essential for achieving the high levels of accuracy and precision required for regulatory monitoring and scientific investigation.
Assessment of Organophosphate Degradation in Soil and Water Systems
Understanding the degradation kinetics and pathways of organophosphate pesticides in soil and water is fundamental to assessing their environmental persistence and the potential for long-term contamination. Organophosphates can be degraded through various biotic and abiotic processes, including microbial action, hydrolysis, and photolysis.
The use of deuterated internal standards like this compound is critical in studies designed to quantify the rate of degradation of other organophosphate pesticides. In a typical degradation experiment, a soil or water sample is fortified with a target organophosphate pesticide. By adding a known amount of this compound at the beginning of the extraction process, analysts can accurately quantify the remaining concentration of the target pesticide over time. The internal standard compensates for any loss of the target analyte during extraction, cleanup, and instrumental analysis. This allows for the generation of reliable degradation curves and the calculation of environmental half-lives. While specific degradation studies on this compound itself are not the focus, its stability and similarity to target analytes make it an ideal surrogate for ensuring the accuracy of degradation measurements of other pesticides.
Monitoring Environmental Contamination Levels
This compound can be used as an internal standard for the quantification of a range of organophosphate pesticides in environmental samples. When an environmental sample is prepared for analysis, a precise amount of this compound is added. The ratio of the signal of the target pesticide to the signal of the internal standard is used for quantification. This approach mitigates variability arising from matrix effects, where other components in the sample can enhance or suppress the instrument's response to the target analyte. The use of a stable isotope-labeled internal standard is particularly effective because it has nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly throughout the analytical process.
Analytical Protocols for Food Safety and Agricultural Monitoring
Ensuring the safety of the food supply and monitoring the use of agricultural chemicals are critical public health functions. The development of robust and reliable analytical methods is paramount for these activities. This compound, as a certified reference material, plays a significant role in the validation and standardization of these methods.
Development of Reference Methods for Food Product Contaminants
Reference methods are highly accurate and validated analytical procedures that serve as a benchmark for other laboratories and methods. In the analysis of pesticide residues in food, the use of internal standards is a key component of achieving the accuracy and reproducibility required for a reference method.
The development of methods for detecting organophosphate contaminants in food matrices, such as fruits, vegetables, and grains, often employs this compound as an internal standard. The complexity of food matrices can lead to significant matrix effects in analytical techniques like GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). By incorporating this compound, method developers can create robust procedures that provide accurate results regardless of the food type being tested. The stable isotope-labeled standard co-elutes with the target analyte but is distinguishable by its mass, allowing for precise correction of any analytical variability.
The effectiveness of using deuterated internal standards to counteract matrix effects and improve recovery is well-documented. For instance, in a study analyzing organophosphate metabolites in a complex biological matrix, the use of deuterated standards demonstrated good recovery and minimal matrix effects, as illustrated in the table below.
| Analyte | Spiked Concentration (ng/mL) | Extraction Efficiency (%) | Matrix Effect (%) |
| DEP-d10 | 5 | 86 | ~100 |
| DETP-d10 | 5 | 92 | ~100 |
| DEDTP-d10 | 5 | 72 | ~100 |
This table presents data for deuterated organophosphate metabolites analogous to this compound, demonstrating the performance of such internal standards in complex sample matrices.
Standardization in Agricultural Chemical Analysis
Standardization of analytical methods across different laboratories is crucial for consistent and comparable monitoring of agricultural chemicals. The use of certified reference materials, including stable isotope-labeled internal standards, is a fundamental aspect of this standardization.
Chemical Reactivity and Degradation Pathways
Hydrolytic Stability and Kinetics of Deuterated Analogs
The hydrolysis of Diethyl Chlorothiophosphate-d10 involves the cleavage of the phosphorus-chlorine (P-Cl) bond by water. This process is a key degradation pathway in aqueous environments.
The rate of hydrolysis of phosphorothioates is significantly influenced by the composition of the solvent system, pH, and temperature.
pH : The hydrolysis of organophosphorus compounds is subject to pH-dependent rate variations. For phosphorothioate monoesters, the monoanionic species is typically the most reactive. acs.org While this compound is a neutral ester, its hydrolysis product, O,O-diethyl phosphorothioate-d10, is acidic and its subsequent stability would be pH-dependent.
Deuterium (B1214612) Isotope Effects : The substitution of hydrogen with deuterium in the ethyl groups of this compound is expected to produce a secondary kinetic isotope effect (SKIE) on the hydrolysis rate. wikipedia.org A SKIE occurs when the isotopically labeled atom is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary kinetic isotope effects but are valuable for probing the structure of the transition state. youtube.com Studies on related organophosphorus compounds using deuterated water (D₂O) as the solvent (a solvent isotope effect) have shown that proton transfer can be the rate-limiting step in some hydrolysis and reactivation reactions, typically yielding k_H₂O_/k_D₂O_ values of around 2. nih.govnih.govmdpi.com For this compound, the d10 substitution would likely result in a much smaller SKIE (k_H_/k_D_ value close to 1.0) as the C-D bonds are not broken during the hydrolysis of the P-Cl bond.
| Factor | Influence on Reaction Rate | Underlying Principle |
|---|---|---|
| Solvent System | Addition of polar aprotic solvents (e.g., DMSO) to water dramatically increases the hydrolysis rate. nih.govfrontiersin.org | The transition state is better stabilized by the mixed solvent than the reactant ground state, lowering the activation enthalpy. usu.edu |
| pH | Reaction rate is dependent on the concentration of H⁺ or OH⁻ ions and the speciation of reactants and products. | Influences the concentration of the nucleophile (H₂O vs. OH⁻) and the protonation state of the leaving group/products. acs.org |
| Isotopic Substitution (d10) | Expected to have a small secondary kinetic isotope effect (SKIE). wikipedia.org | The C-D bonds are not broken in the rate-determining step, but their different vibrational frequencies can slightly alter the energy of the transition state. libretexts.org |
The primary degradation pathway for this compound in an aqueous medium is hydrolysis, which proceeds via a nucleophilic substitution reaction at the phosphorus center.
Primary Hydrolysis Product : The initial and primary product of hydrolysis is O,O-diethyl phosphorothioate-d10 . This occurs through the displacement of the chloride ion by a water molecule or a hydroxide ion. noaa.gov The reaction with water produces hydrogen chloride as a byproduct. (C₂D₅O)₂P(S)Cl + H₂O → (C₂D₅O)₂P(S)OH + HCl
Formation of Diethyl Phosphate (B84403) : Further degradation can occur under oxidative conditions, where the thiophosphoryl group (P=S) is converted to a phosphoryl group (P=O). This process, known as oxidative desulfuration, would lead to the formation of O,O-diethyl phosphate-d10 . The metabolism of phosphorothioates in biological systems often involves oxidation to their more toxic "oxon" analogs. nih.gov
Oxidative and Substitutive Reaction Mechanisms
Beyond hydrolysis, this compound is susceptible to oxidation at the sulfur atom and undergoes substitution reactions with a wide range of nucleophiles.
The thiophosphoryl group is a common site for oxidative attack in phosphorothioate compounds.
Oxidation Product : The primary product of oxidation is O,O-diethyl chlorophosphate-d10 , where the sulfur atom is replaced by an oxygen atom. This transformation converts the thiophosphate ester into its phosphate ester (oxon) analog. (C₂D₅O)₂P(S)Cl + [O] → (C₂D₅O)₂P(O)Cl + S
Reaction Conditions : This oxidation can be carried out by various oxidizing agents. In the context of organophosphorus pesticides, this conversion often happens metabolically via cytochrome P450 enzymes. nih.gov Chemically, it can occur with reagents like peroxy acids. Additionally, thermal degradation of dialkyl phosphorochloridothioates, for instance during distillation, can increase the content of oxygenated impurities like the corresponding diethyl chlorophosphate. google.com
The P-Cl bond in this compound is highly reactive towards nucleophiles, and these reactions are central to its chemistry. Kinetic studies on analogous non-deuterated compounds have revealed complex mechanisms. sapub.orgrsc.orgacs.org
Reaction Mechanisms : Nucleophilic substitution at a thiophosphoryl center can proceed through two main pathways:
A concerted S_N_2-type mechanism , where bond formation with the nucleophile and bond cleavage with the leaving group (chloride) occur in a single step through a pentacoordinate transition state. acs.orgsapub.org
A stepwise mechanism , which involves the formation of a trigonal bipyramidal pentacoordinate intermediate. The breakdown of this intermediate to products can be the rate-determining step. sapub.orgsapub.org
Influence of the Nucleophile : The specific mechanism can depend on the properties of the attacking nucleophile. Studies on the aminolysis of aryl phenyl chlorothiophosphates have shown that the reaction mechanism can change from a concerted process to a stepwise one depending on the basicity of the attacking aniline nucleophile. sapub.org
Direction of Attack : Both front-side and back-side nucleophilic attacks have been proposed. For reactions with aniline nucleophiles, a concerted mechanism involving a partial front-side attack via a hydrogen-bonded, four-center transition state has been suggested. rsc.orgacs.org The choice between front-side and back-side attack can be influenced by steric hindrance and solvation effects. rsc.orgacs.org
Kinetic Isotope Effects : In studies of the reactions of chlorothiophosphates with deuterated anilines (XC₆H₄ND₂), primary kinetic isotope effects (k_H_/k_D_) greater than 1.0 have been observed. rsc.orgacs.org These values suggest that N-H (or N-D) bond stretching or breaking is involved in the rate-determining step, supporting the proposed hydrogen-bonded transition state. rsc.orgacs.org
| Substrate | Nucleophile | Kinetic Isotope Effect (k_H_/k_D_) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Aryl Phenyl Chlorothiophosphates | Deuterated Anilines (XC₆H₄ND₂) | 1.10 – 1.46 | Concerted S_N_2 with front- and back-side attack proposed. acs.org | acs.org |
| Ethyl Y-Phenyl Chlorothiophosphates | Deuterated Anilines (XC₆H₄ND₂) | 1.06 – 1.27 | Concerted mechanism via a hydrogen-bonded, four-center-type transition state. rsc.org | rsc.org |
Emerging Research Frontiers and Methodological Innovations
Advancements in Analytical Techniques for Isotopic Standards
The primary function of Diethyl Chlorothiophosphate-d10 is to serve as an internal standard in quantitative analytical methods, particularly those coupled with mass spectrometry (MS). The use of deuterated standards is a cornerstone of modern analytical chemistry, providing unparalleled precision and accuracy. nih.gov
Recent advancements have centered on enhancing the sensitivity and specificity of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace analysis of organophosphate esters (OPEs). universityofgalway.ienih.gov Isotopic standards like this compound are crucial in this context. Because they co-elute with the non-labeled analyte of interest but are distinguishable by their higher mass, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects—interferences from other compounds in a complex sample. nih.govacs.org
Research has demonstrated that stable isotope dilution methods significantly improve the reliability of quantifying OPEs in diverse and complex matrices, from environmental samples like water and soil to consumer products and biological tissues. universityofgalway.ieresearchgate.netresearchgate.net The development of advanced MS instrumentation with higher resolution and sensitivity further leverages the benefits of these standards, allowing for detection at ever-lower concentrations, often in the parts-per-billion (µg/kg) range. universityofgalway.ie
Table 1: Comparison of Key Analytical Techniques Utilizing Isotopic Standards
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by ionization and mass analysis. | Separates compounds in a liquid mobile phase, followed by ionization and two stages of mass analysis for higher specificity. |
| Analyte Suitability | Ideal for volatile and semi-volatile organophosphates. | Suitable for a broader range of OPEs, including less volatile and thermally labile compounds. nih.gov |
| Use of Isotopic Standard | Corrects for injection variability, derivatization efficiency, and matrix effects during analysis. researchgate.netresearchgate.net | Compensates for ion suppression or enhancement in the electrospray ionization (ESI) source and other matrix effects. nih.govacs.org |
| Typical Application | Environmental monitoring of legacy OPEs in air and water. researchgate.netdtic.mil | Analysis of emerging OPEs and their metabolites in complex matrices like cosmetics, food, and biological fluids. universityofgalway.ienih.gov |
Integration with High-Throughput Screening and Automation in Chemical Analysis
The demand for rapid analysis of large numbers of samples in fields like environmental monitoring and toxicology has driven the adoption of high-throughput screening (HTS) and laboratory automation. nih.gov Automated sample preparation techniques, such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE), are now commonplace for isolating OPEs from various matrices. nih.govpsu.edu
In these automated workflows, precision and reproducibility are paramount. The introduction of an isotopic internal standard like this compound at the beginning of the sample preparation process is critical for quality control. It acts as a surrogate that experiences the same procedural variations and potential losses as the target analyte. By normalizing the final measurement to the recovery of the known amount of the deuterated standard, analysts can ensure high-quality, comparable data across hundreds or thousands of samples. researchgate.netpsu.edu This integration is essential for large-scale environmental surveys, biomonitoring studies, and regulatory compliance testing, where efficiency cannot come at the cost of accuracy.
Computational Chemistry Approaches for Understanding Reaction Dynamics
While experimental analysis provides quantitative data, computational chemistry offers profound, molecular-level insights into the behavior of chemical compounds. For organophosphorus compounds, including chlorothiophosphates, computational methods like Density Functional Theory (DFT) are increasingly used to model reaction dynamics. nih.govpsu.edu
These theoretical studies can elucidate complex reaction mechanisms, such as hydrolysis and thermal decomposition, by calculating the energies of transition states and intermediates. acs.orgresearchgate.net This allows researchers to predict reaction pathways, understand kinetic stability, and interpret experimental observations with greater clarity. For instance, DFT calculations have been used to study the hydrolysis of phosphate (B84403) and thiophosphate esters, revealing how factors like the solvent and the substitution of oxygen with sulfur affect reaction barriers and rates. acs.orgpsu.edu
Although specific computational studies on this compound are not yet widely published, the established methodologies are directly applicable. Such studies could precisely model the kinetic isotope effect—the difference in reaction rates between the deuterated and non-deuterated forms. Understanding these dynamics at a quantum-chemical level would further refine its application as an internal standard and could guide the synthesis of new, even more robust, standards for future analytical challenges.
Future Perspectives in Environmental Remediation and Analytical Chemistry
The future role of this compound and similar isotopic standards is intrinsically linked to the growing need to monitor and manage chemical pollutants. OPEs are now recognized as ubiquitous environmental contaminants, found in everything from river water to household dust. dtic.mil
In analytical chemistry, the push is toward developing methods capable of detecting a wider range of contaminants at lower levels in more complex matrices. The use of deuterated standards will remain indispensable for ensuring the accuracy of these next-generation multi-residue methods. dtic.mil They will be crucial for tracking the environmental fate of OPEs, identifying sources of pollution, and assessing human exposure.
In environmental remediation, the accurate quantification of pollutants before, during, and after treatment is a prerequisite for validating the effectiveness of any new technology. As novel remediation strategies—such as bioremediation or advanced oxidation processes—are developed for OPEs, reliable analytical methods underpinned by stable isotope standards will be essential for performance evaluation. Therefore, while not a remediation agent itself, this compound is a critical enabling tool for the advancement of environmental science and the protection of public health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
